3-(2,4,5-Trichlorophenoxy)propanoic acid

Catalog No.
S8079577
CAS No.
29990-39-4
M.F
C9H7Cl3O3
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4,5-Trichlorophenoxy)propanoic acid

CAS Number

29990-39-4

Product Name

3-(2,4,5-Trichlorophenoxy)propanoic acid

IUPAC Name

3-(2,4,5-trichlorophenoxy)propanoic acid

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

TZMWJEKNHBCUKP-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O

3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as fenoprop or 2,4,5-TP, is an organic compound classified as a phenoxy herbicide. Its chemical formula is C₉H₇Cl₃O₃ and it has a molecular weight of 269.51 g/mol. The compound is characterized by the presence of a propanoic acid group attached to a 2,4,5-trichlorophenoxy moiety. This structure contributes to its biological activity as it mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants when applied as a herbicide .

Typical of carboxylic acids and phenolic compounds. Key reactions include:

  • Esterification: Fenoprop can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorinated aromatic ring can participate in nucleophilic substitutions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a phenoxy compound.

These reactions are significant for modifying the compound for various applications in agriculture and research .

Fenoprop exhibits notable biological activity primarily as a herbicide. It acts by mimicking auxins, which are crucial for plant growth regulation. This leads to:

  • Uncontrolled Plant Growth: When applied, fenoprop induces rapid growth responses that can result in plant death.
  • Toxicity to Non-target Species: It is toxic to various shrubs and trees, which limits its use in certain environments .

The compound has been assessed for its potential health effects on humans and animals. While low doses have shown minimal adverse effects, higher concentrations can be irritative to skin and mucous membranes .

The synthesis of 3-(2,4,5-Trichlorophenoxy)propanoic acid typically involves the following methods:

  • Starting Materials: The synthesis begins with 2,4,5-trichlorophenol and propionic acid.
  • Reflux Reaction: These components are refluxed in the presence of a suitable catalyst or base to facilitate the formation of the ester bond.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain fenoprop in high purity.

This method allows for the efficient production of fenoprop while minimizing by-products .

Fenoprop has several applications primarily in agriculture:

  • Herbicide: It is used for controlling broadleaf weeds and woody plants in various crops such as rice and sugarcane.
  • Plant Growth Regulator: Due to its auxin-like activity, it is sometimes utilized in research settings to study plant growth responses .

Studies on the interactions of fenoprop with other chemicals show that:

  • Synergistic Effects: When combined with other herbicides, fenoprop may enhance weed control efficacy.
  • Antagonistic Effects: Certain formulations may reduce its effectiveness when mixed with specific fertilizers or pesticides.

Research continues into understanding these interactions better to optimize its use in agricultural practices .

Several compounds share structural similarities with 3-(2,4,5-Trichlorophenoxy)propanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichlorophenoxyacetic AcidContains two chlorine atoms on the phenyl ringWidely used herbicide with different action mode
2-(3,4,5-Trichlorophenoxy)propanoic AcidSimilar chlorinated phenyl structureVariations in herbicidal activity
2-(2,4-Dichlorophenoxy)propanoic AcidLess chlorination than fenopropDifferent spectrum of activity

These compounds share a common mechanism of action related to auxin mimicry but vary significantly in terms of their environmental impact and regulatory status. Fenoprop's unique trichlorophenoxy structure distinguishes it from these other compounds by enhancing its herbicidal potency but also raising concerns regarding toxicity and environmental safety .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.946077 g/mol

Monoisotopic Mass

267.946077 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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